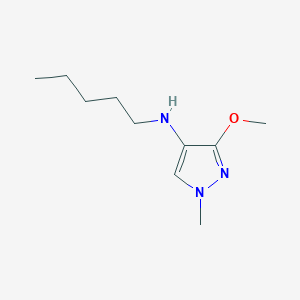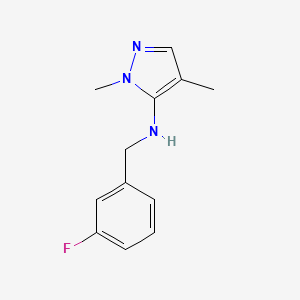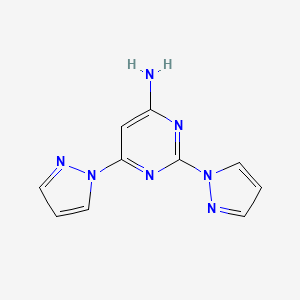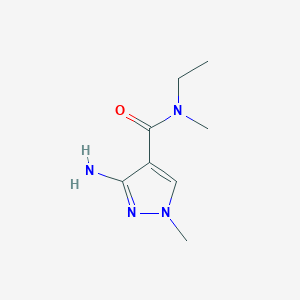![molecular formula C7H11F2N3 B11737320 ([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine](/img/structure/B11737320.png)
([1-(2,2-Difluoroethyl)-1H-pyrazol-5-YL]methyl)(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a methylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a difluoromethylation reaction.
Attachment of the Methylamine Moiety: The final step involves the alkylation of the pyrazole ring with a methylamine derivative, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a monofluoroethyl or ethyl group.
Common Reagents and Conditions
Oxidation: Water radical cations or other mild oxidizing agents can be used under ambient conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of a base.
Major Products
Oxidation: Quaternary ammonium compounds.
Reduction: Monofluoroethyl or ethyl derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its difluoroethyl group imparts unique electronic properties, making it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes involving pyrazole-containing molecules.
作用機序
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: This compound shares the difluoroethyl group and pyrazole ring but differs in the functional groups attached.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar pyrazole core but are fused with a pyrimidine ring, offering different electronic and steric properties.
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}(methyl)amine is unique due to its combination of a difluoroethyl group and a methylamine moiety attached to a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H11F2N3 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C7H11F2N3/c1-10-4-6-2-3-11-12(6)5-7(8)9/h2-3,7,10H,4-5H2,1H3 |
InChIキー |
UUIDBANQLJVLQA-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=NN1CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(1-Cyclopentyl-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11737244.png)


![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11737291.png)
amine](/img/structure/B11737292.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737299.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737301.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737302.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737307.png)
![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11737309.png)
